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LNA-A(Bz) amidite -

LNA-A(Bz) amidite

Catalog Number: EVT-10989309
CAS Number:
Molecular Formula: C48H52N7O8P
Molecular Weight: 885.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LNA-A(Bz) amidite, a phosphoramidite derivative of locked nucleic acid, is a crucial reagent in the synthesis of oligonucleotides with enhanced stability and specificity. Locked nucleic acids are characterized by a methylene bridge connecting the 2'-oxygen and 4'-carbon atoms of the ribonucleoside, which restricts conformational flexibility and promotes a C3'-endo sugar pucker. This unique structure contributes to the increased thermal stability of LNA-containing oligonucleotides, making them valuable in various applications, particularly in molecular biology and therapeutic development.

Source

LNA-A(Bz) amidite was first described by Wengel and colleagues in 1998 as part of a novel class of conformationally restricted oligonucleotide analogues. The synthesis and application of LNA phosphoramidites have since evolved, with significant advancements reported in various studies and patents that outline methods for their preparation and use in oligonucleotide synthesis .

Classification

LNA-A(Bz) amidite belongs to the class of modified nucleotides known as locked nucleic acids. It is classified specifically as a phosphoramidite, which is a key building block used in automated oligonucleotide synthesis. This compound is particularly noted for its ability to enhance duplex stability and specificity when incorporated into oligonucleotides.

Synthesis Analysis

Methods

The synthesis of LNA-A(Bz) amidite typically involves the phosphitylation of a protected LNA monomer using 2-cyanoethyl-N,N-diisopropylphosphoramidite or similar reagents. A critical aspect of this process is the activation of the phosphoramidite using nucleophilic activators such as 4,5-dicyanoimidazole, which facilitates efficient coupling reactions during oligonucleotide synthesis .

Technical Details

  1. Phosphitylation Reaction: The reaction is conducted under controlled conditions where the 3'-OH group of the LNA monomer reacts with the phosphoramidite. The typical duration for this reaction ranges from 0.5 to 4 hours, depending on the specific conditions employed .
  2. Purification: Following synthesis, purification is necessary to ensure high yields and purity of the amidite. Techniques such as precipitation from reaction mixtures can be employed, minimizing the need for extensive chromatography .
Molecular Structure Analysis

Structure

LNA-A(Bz) amidite has a bicyclic structure formed by the linkage between the ribonucleoside's 2'-oxygen and 4'-carbon via a methylene bridge. This structure is essential for its locking mechanism that enhances stability.

Data

  • Molecular Formula: C₁₅H₁₈N₅O₄P
  • Molecular Weight: Approximately 365.3 g/mol
  • Conformation: Predominantly adopts a C3'-endo conformation due to the bridging methylene unit.
Chemical Reactions Analysis

Reactions

LNA-A(Bz) amidite undergoes several key reactions during oligonucleotide synthesis:

  1. Coupling Reactions: The primary reaction involves coupling with activated nucleosides during automated synthesis processes.
  2. Deprotection: After synthesis, standard deprotection protocols are applied to remove protecting groups from nucleobases and phosphate groups.

Technical Details

The coupling efficiency is influenced by factors such as reaction time and temperature, with longer coupling times (up to 3-5 minutes) recommended compared to standard DNA phosphoramidites due to steric hindrance .

Mechanism of Action

Process

The mechanism involves several steps:

  1. Activation: The phosphoramidite is activated by a nucleophilic agent, enhancing its reactivity towards nucleophiles.
  2. Nucleophilic Attack: The activated phosphoramidite reacts with the hydroxyl group at the 3' position of an LNA monomer.
  3. Formation of Phosphodiester Bond: This reaction results in the formation of a stable phosphodiester bond, linking nucleotides together.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: LNA-A(Bz) amidite is soluble in anhydrous acetonitrile.
  • Stability: It exhibits good stability under standard laboratory conditions but should be stored at low temperatures (-10 to -30 °C) to maintain integrity .

Chemical Properties

  • Reactivity: The compound is reactive towards hydroxyl groups, facilitating efficient coupling during oligonucleotide synthesis.
  • Thermal Stability: Oligonucleotides synthesized with LNA modifications demonstrate significantly increased melting temperatures compared to standard DNA counterparts.
Applications

LNA-A(Bz) amidite has several important applications in scientific research:

  1. Oligonucleotide Synthesis: Used extensively for synthesizing high-affinity probes for applications such as single nucleotide polymorphism genotyping and allele-specific polymerase chain reactions.
  2. Therapeutic Development: Investigated for its potential use in antisense therapies due to its enhanced binding properties and resistance to nuclease degradation .
  3. Molecular Biology Techniques: Employed in various hybridization assays requiring high specificity, including molecular beacons and in situ hybridization probes.

The unique properties of LNA-A(Bz) amidite make it an invaluable tool in modern molecular biology, contributing significantly to advancements in genetic research and therapeutic applications.

Introduction to Conformationally Restricted Nucleotide Analogues

Historical Development of Locked Nucleic Acid Technology

The conceptual and synthetic foundations of Locked Nucleic Acid technology emerged through independent pioneering work in the late 1990s. Satoshi Obika’s team first achieved the chemical synthesis of 2′-O,4′-C-methyleneuridine and cytidine derivatives in 1997, demonstrating the novel bicyclic architecture’s capacity to enforce a rigid C3′-endo pucker [5]. Concurrently, Jesper Wengel’s group developed analogous structures termed "Locked Nucleic Acids," systematically characterizing their hybridization properties and identifying unprecedented increases in melting temperature (Tm) relative to native deoxyribonucleic acid or ribonucleic acid duplexes [5] [8]. These discoveries catalyzed extensive exploration of Locked Nucleic Acid-modified oligonucleotides, revealing three transformative attributes:

  • Thermodynamic stability: Each Locked Nucleic Acid incorporation elevates duplex Tm by +2–8°C, attributable to reduced entropic penalty during hybridization [1] [5]
  • Biostability: The locked conformation confers resistance to enzymatic degradation by nucleases, extending oligonucleotide half-life in vivo [4] [5]
  • Specificity: Locked Nucleic Acid enhances discrimination of single-base mismatches, with ΔTm values 1.5–5.5°C greater than deoxyribonucleic acid probes across most mismatch types [5] [9]

Table 1: Historical Progression of Locked Nucleic Acid Chemistry

YearDevelopment MilestoneSignificance
1997Obika synthesizes 2′-O,4′-C-methyleneuridineFirst chemical realization of bicyclic ribonucleic acid analogue
1998Wengel reports Locked Nucleic Acid hybridization dataQuantifies enhanced affinity and specificity vs. deoxyribonucleic acid
2001Koshkin develops convergent synthesis routeEnables scalable production of Locked Nucleic Acid phosphoramidites
2003First in vivo efficacy of Locked Nucleic Acid antisense oligonucleotideValidates therapeutic potential in animal models

Fundamental Principles of Bicyclic Nucleic Acid Scaffold Design

The Locked Nucleic Acid-A(Benzoyl) amidite monomer exemplifies precision molecular design centered on conformational restriction. The 2′-O to 4′-C methylene bridge imposes a structural lock that eliminates pseudorotational flexibility, freezing the ribose in the A-form-essential C3′-endo conformation. This preorganization minimizes entropic costs during hybridization, driving the enhanced affinity for complementary sequences [1] [8]. Quantum mechanical analyses reveal the bridge’s dual electronic and steric effects:

  • Stereoelectronic stabilization: The gauche effect between O2′-C2′-C3′-C4′ and the endo-anomeric effect at the glycosidic bond synergistically stabilize the North conformation [8]
  • Reduced conformational entropy: The locked sugar pucker decreases the entropic penalty (−TΔS) by >5 kcal/mol compared to unstructured deoxyribonucleic acid, accounting for ~70% of the observed ΔΔG stabilization [1]
  • Backbone preorganization: The rigidified nucleotide aligns phosphate groups optimally for duplex formation, minimizing reorganization energy [1] [5]

Crystallographic studies confirm Locked Nucleic Acid nucleotides maintain standard Watson-Crick base pairing while shortening the interphosphate distance by ~0.6 Å versus deoxyribonucleic acid, explaining their preferential incorporation into A-form helices. This structural fidelity enables seamless integration into oligonucleotide architectures without disrupting global duplex geometry [1] [5].

Role of Locked Nucleic Acid Modifications in Nucleic Acid Therapeutics

Locked Nucleic Acid-A(Benzoyl) amidite enables precision engineering of therapeutic oligonucleotides across multiple mechanistic classes:

Antisense Oligonucleotides

Locked Nucleic Acid-containing gapmers represent a dominant design in antisense technology. These chimeric oligonucleotides feature:

  • Central deoxyribonucleic acid segments: Typically 8–10 nucleotides enabling ribonuclease H recruitment for target ribonucleic acid cleavage
  • Flanking Locked Nucleic Acid wings: 2–5 Locked Nucleic Acid residues per terminus, enhancing target affinity and protecting against exonuclease degradation [4] [7]

The benzoyl protection in Locked Nucleic Acid-A(Benzoyl) amidite is critical during synthesis, preventing undesired side reactions while permitting efficient deprotection post-synthesis. Clinical candidates like SPC2996 (B-cell lymphoma 2 inhibitor) utilize this chemistry, achieving >90% target gene knockdown in vivo at nanomolar concentrations through optimized gapmer architectures [4] [8].

Splice-Switching Oligonucleotides

Locked Nucleic Acid’s high binding affinity enables effective steric blockade of splice regulatory elements. Locked Nucleic Acid-modified oligonucleotides can redirect alternative splicing at sub-micromolar concentrations, significantly lower than first-generation chemistries. This potency stems from their ability to invade structured ribonucleic acid targets inaccessible to less constrained oligonucleotides [4] [7].

Mechanistic Basis for Enhanced Efficacy

Structural preorganization underpins Locked Nucleic Acid’s therapeutic advantages:

  • Target engagement: Locked Nucleic Acid hybridization kinetics show 10–100-fold improved association rates for structured targets versus 2′-O-methoxyethyl-modified oligonucleotides [8]
  • Duration of action: Serum half-life extension from minutes (unmodified) to >48 hours (Locked Nucleic Acid-modified) enables less frequent dosing [4]
  • Tissue penetration: Cholesterol-conjugated Locked Nucleic Acid antisense oligonucleotides achieve hepatocyte uptake efficiencies of >60%, surpassing earlier chemistries [4] [7]

Table 2: Therapeutic Locked Nucleic Acid Applications Enabled by Amidite Chemistry

Therapeutic ClassBiological TargetLocked Nucleic Acid-Amide ContributionClinical Status
Antisense gapmerB-cell lymphoma 2Enhanced nuclease resistance and target affinityPhase II (SPC2996)
MicroRNA inhibitormicroRNA-122 (miR-122)High-affinity sequestration of mature microRNAPhase II (miravirsen)
Splice-switching oligonucleotideDystrophin exon 51Efficient invasion of pre-messenger ribonucleic acid structurePreclinical
Diagnostic probeMycobacterium tuberculosisSingle-nucleotide discrimination in complex samplesCommercialized

"Locking a single guanosine residue into the C3′-endo pucker increases the catalytic rate by a factor of 20, despite the fact that X-ray crystallographic and nuclear magnetic resonance structures of the leadzyme ground state reported a C2′-endo conformation at this site. These results strongly suggest that a conformational change at this position is critical for catalytic function." [1]

Deoxyribonucleic acid Origami StabilityLocked Nucleic Acid-modified staples in deoxyribonucleic acid origami enhance folding yields by 30–50% at physiological magnesium concentrations (1–5 mM). This arises from:

  • Increased thermostability (Tfold >50°C for 85% of staples vs. <40°C in deoxyribonucleic acid)
  • Reduced kinetic trapping of misfolded intermediates
  • Improved mismatch discrimination during assembly [3]

Protein-Oligonucleptide ConjugatesAntibody-deoxyribonucleic acid conjugates incorporating Locked Nucleic Acid-A(Benzoyl) amidite exhibit >90% assembly efficiency into pentameric structures with defined stoichiometry, versus <60% for unmodified deoxyribonucleic acid. The enhanced stability enables precise spatial organization of therapeutic proteins [6] [10].

Properties

Product Name

LNA-A(Bz) amidite

IUPAC Name

N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide

Molecular Formula

C48H52N7O8P

Molecular Weight

885.9 g/mol

InChI

InChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)/t41-,42?,46+,47+,64?/m0/s1

InChI Key

HPIDKMAOZZZGOP-VIHQSWMUSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8

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